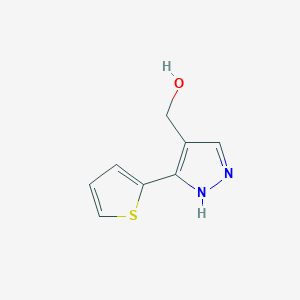

(5-thien-2-yl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality (5-thien-2-yl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-thien-2-yl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMOMXZFKPMKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of (5-thien-2-yl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrazole and thiophene heterocycles within a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the chemical properties, synthetic pathways, and potential biological significance of the novel compound, (5-thien-2-yl-1H-pyrazol-4-yl)methanol. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this document outlines a robust, proposed synthetic protocol grounded in established chemical principles. We will delve into the strategic considerations for its synthesis, methods for its characterization, and the scientific rationale for its potential applications in drug discovery, drawing upon the well-documented activities of related chemical entities.

Introduction: The Pyrazole-Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the development of a diverse array of therapeutic agents, renowned for its wide spectrum of pharmacological activities.[1] Molecules incorporating the pyrazole ring system have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents.[2] Similarly, the thiophene ring is a prevalent heterocycle in numerous pharmaceuticals, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The combination of these two pharmacophores in the form of thienyl-pyrazoles has garnered significant interest, with research indicating their potential as potent anticancer and antioxidant agents.[3]

This guide focuses on a specific, yet underexplored member of this class: (5-thien-2-yl-1H-pyrazol-4-yl)methanol. The introduction of a hydroxymethyl group at the 4-position of the pyrazole ring offers a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.

Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of (5-thien-2-yl-1H-pyrazol-4-yl)methanol, based on computational models and data from its 3-methanol isomer.[4]

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₈N₂OS | - |

| Molecular Weight | 180.23 g/mol | [4] |

| XLogP3 | ~0.7 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Topological Polar Surface Area | 77.2 Ų | [4] |

These predicted properties suggest that the molecule possesses favorable characteristics for drug development, including a relatively low molecular weight and a balanced lipophilicity.

Spectroscopic Characterization

The structural confirmation of (5-thien-2-yl-1H-pyrazol-4-yl)methanol would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the protons on the pyrazole and thiophene rings, as well as a characteristic signal for the methylene protons of the methanol group and a broad singlet for the hydroxyl proton. The coupling patterns of the thiophene protons will be indicative of the 2-substitution pattern.

-

¹³C NMR will display unique resonances for each carbon atom in the molecule, including the hydroxymethyl carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the aromatic rings, and C=C and C=N stretching vibrations characteristic of the pyrazole and thiophene rings.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Proposed Synthetic Pathway

The synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol can be logically approached through a two-step sequence, commencing with the construction of the pyrazole ring, followed by functionalization at the 4-position. A highly effective and widely utilized method for introducing a formyl group at the C4 position of a pyrazole is the Vilsmeier-Haack reaction.[5] The resulting aldehyde can then be readily reduced to the desired primary alcohol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of (5-thien-2-yl-1H-pyrazol-4-yl)methanol: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of thiophene and pyrazole scaffolds in a single molecular entity presents a compelling opportunity in medicinal chemistry, as both heterocycles are well-established pharmacophores.[1][2] The title compound, (5-thien-2-yl-1H-pyrazol-4-yl)methanol, represents a key building block for the development of novel therapeutic agents. Its precise structural characterization is paramount to understanding its chemical reactivity, structure-activity relationships (SAR), and potential biological interactions. This guide provides a comprehensive, methodology-driven workflow for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible analytical cascade.

Introduction: The Rationale for a Multi-Pronged Approach

The structural confirmation of a novel chemical entity is the bedrock of chemical and pharmaceutical research. For a molecule like (5-thien-2-yl-1H-pyrazol-4-yl)methanol, which contains multiple reactive sites and potential for tautomerism and isomerism, a single analytical technique is insufficient. An integrated approach is required not only to confirm the elemental composition and functional groups but also to definitively establish the precise connectivity and regiochemistry of the thiophene and pyrazole rings.

This guide follows a logical progression of analysis, beginning with a confirmation of molecular mass and composition, moving to the identification of functional groups, establishing the complete covalent framework through connectivity mapping, and culminating in the definitive three-dimensional structure.

Foundational Analysis: Molecular Formula and Functional Groups

The initial analytical phase focuses on answering two fundamental questions: "What is its molecular formula?" and "What functional groups are present?".

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a compound. Its high mass accuracy allows for the calculation of a molecular formula that distinguishes the target compound from potential isomers or impurities with near-certainty. We employ Electrospray Ionization (ESI) in positive ion mode, as the pyrazole nitrogen atoms are readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretically calculated mass. The presence of the A+2 peak corresponding to the ³⁴S isotope provides crucial validation for the presence of sulfur.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Expected Measured Value |

| Molecular Formula | C₈H₈N₂OS | - |

| Molecular Weight | 180.0357 Da | - |

| [M+H]⁺ Ion | 181.0430 Da | 181.0430 ± 0.0005 Da |

Trustworthiness: The combination of the exact mass measurement (within 5 ppm error) and the characteristic isotopic pattern for sulfur provides a high-confidence confirmation of the molecular formula, C₈H₈N₂OS.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within a molecule by detecting the vibrational frequencies of its bonds. For our target compound, we expect to see characteristic stretches for the alcohol (O-H), the pyrazole N-H, and bonds associated with the aromatic rings.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1 mg of the finely ground analyte with ~100 mg of dry KBr powder.

-

Pellet Formation: Press the mixture in a hydraulic press to form a transparent pellet.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H Stretch | Alcohol | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[4][5] |

| 3200 - 3100 (medium) | N-H Stretch | Pyrazole | Confirms the unsubstituted N1 position of the pyrazole ring. |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene, Pyrazole) | Indicates protons on the heterocyclic rings. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Confirms the methylene group of the methanol substituent. |

| ~1590 | C=N Stretch | Pyrazole | Characteristic of the pyrazole ring system.[6] |

| ~1550 | C=C Stretch | Aromatic Rings | Indicates the presence of the thiophene and pyrazole rings. |

| ~1050 | C-O Stretch | Primary Alcohol | Confirms the presence of the -CH₂OH group. |

| ~750 | C-S Stretch | Thiophene | Characteristic of the thiophene ring.[7] |

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete and unambiguous assignment of all atoms in (5-thien-2-yl-1H-pyrazol-4-yl)methanol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (O-H and N-H).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

¹H and ¹³C NMR: Atom and Environment Identification

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are indicative of the electronic environment of each nucleus.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted ¹H Shift (δ, ppm), Multiplicity, Integration | Predicted ¹³C Shift (δ, ppm) | Rationale |

| 1 | N-H | ~13.0, br s, 1H | - | Deshielded, exchangeable proton on pyrazole ring. |

| 3 | C-H | ~7.8, s, 1H | ~135 | Pyrazole proton, singlet as it has no adjacent H. |

| 4 | C | - | - | ~110 |

| 5 | C | - | - | ~145 |

| 6 | -CH₂- | ~4.5, d, 2H | ~55 | Methylene protons adjacent to an aromatic ring, doublet due to coupling with OH. |

| 7 | O-H | ~5.2, t, 1H | - | Alcohol proton, triplet due to coupling with CH₂. |

| 2' | C | - | - | ~138 |

| 3' | C-H | ~7.2, dd, 1H | ~126 | Thiophene proton coupled to H-4' and H-5'.[6] |

| 4' | C-H | ~7.1, t, 1H | ~125 | Thiophene proton coupled to H-3' and H-5'. |

| 5' | C-H | ~7.5, dd, 1H | ~128 | Thiophene proton coupled to H-3' and H-4', deshielded by sulfur. |

2D NMR: Establishing the Molecular Framework

Expertise & Experience: While 1D NMR suggests the pieces of the puzzle, 2D NMR puts them together. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for connecting the different structural fragments.

Trustworthiness: The HMBC experiment provides the definitive proof of connectivity. For instance, correlations from the methylene protons (H-6) to the pyrazole carbons C-4 and C-5 will unambiguously confirm the position of the methanol substituent. Similarly, correlations from the thiophene protons to C-5 of the pyrazole ring confirm the regiochemistry of the ring linkage.

Visualization: Key HMBC Correlations for Structure Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming the connectivity of the pyrazole, thiophene, and methanol groups.

Ultimate Proof: Single-Crystal X-ray Diffraction

Expertise & Experience: While the collective spectroscopic data provides an irrefutable structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals intermolecular interactions such as hydrogen bonding.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation), typically at low temperature (e.g., 100 K) to minimize thermal motion.[8][9]

-

Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected diffraction data. The final refined structure provides a complete 3D model of the molecule.[10]

Data Presentation: Representative Crystallographic Parameters

| Parameter | Expected Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell.[8] |

| Space Group | e.g., P2₁/c or Pbca | Describes the symmetry elements within the unit cell. |

| Hydrogen Bonding | Yes | The O-H and N-H groups will act as hydrogen bond donors, likely forming dimers or extended networks in the crystal lattice. |

| Planarity | - | The pyrazole and thiophene rings are expected to be largely planar, with a measurable dihedral angle between them. |

Integrated Workflow for Structure Elucidation

The synergy of these techniques forms a robust and self-validating workflow for structure elucidation. Each step provides a piece of the puzzle, and the final picture is a high-confidence, fully characterized molecular structure.

Visualization: Overall Structure Elucidation Workflow

Caption: A logical workflow diagram illustrating the multi-technique approach to structure elucidation.

Conclusion

The structural elucidation of (5-thien-2-yl-1H-pyrazol-4-yl)methanol requires a meticulous and integrated analytical strategy. By systematically applying mass spectrometry, FTIR, a full suite of NMR experiments, and finally, single-crystal X-ray diffraction, one can achieve an unambiguous and comprehensive characterization. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently verify the structure of this and related heterocyclic compounds, thereby accelerating the process of drug discovery and development.

References

- Royal Society of Chemistry. (n.d.).

- Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- BenchChem. (n.d.).

- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Iraqi Journal of Science. (2024).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

- Semantic Scholar. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- PubChem. (n.d.). (5-Thien-2-yl-1h-pyrazol-3-yl)methanol.

- Tikrit Journal of Pure Science. (2021).

- SpectraBase. (n.d.). (4-BROMO-2-THIENYL)-4-PYRAZOLYL-METHANOL.

- ResearchGate. (n.d.). Synthesis of 4‐(4‐methylphenyl)‐5‐(thiophen‐2‐yl)‐1H‐pyrazole (5 b).

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- MDPI. (2024, August 8).

- Chinese Journal of Chemical Physics. (n.d.).

- ScienceDirect. (2025, August 5).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol | C8H8N2OS | CID 7060531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

- 7. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 8. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (5-thien-2-yl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hybridization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide provides a comprehensive technical overview of (5-thien-2-yl-1H-pyrazol-4-yl)methanol, a molecule that synergistically combines the pharmacologically significant thiophene and pyrazole moieties. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential applications in drug discovery, particularly in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.

Compound Identification and Physicochemical Properties

The fundamental step in any chemical research endeavor is the unambiguous identification of the molecule of interest. (5-thien-2-yl-1H-pyrazol-4-yl)methanol is registered under the following identifiers:

-

CAS Number: 852228-02-5[1]

-

Molecular Formula: C₈H₈N₂OS[1]

-

IUPAC Name: (5-thiophen-2-yl-1H-pyrazol-4-yl)methanol

The structural amalgamation of a thiophene ring at the 5-position and a methanol group at the 4-position of a 1H-pyrazole core defines its chemical architecture and dictates its reactivity and potential biological interactions.

A summary of its key computed physicochemical properties is presented in Table 1, providing insights into its drug-like characteristics.

| Property | Value | Source |

| Molecular Weight | 180.23 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 77.2 Ų | PubChem[1] |

| Complexity | 225 | PubChem[1] |

Table 1: Computed Physicochemical Properties of (5-thien-2-yl-1H-pyrazol-4-yl)methanol.

Proposed Synthetic Pathway

Step 1: Vilsmeier-Haack Formylation of Acetophenone Phenylhydrazone Analogue

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this proposed synthesis, the key precursor would be the phenylhydrazone derived from 2-acetylthiophene.

Protocol:

-

Formation of Hydrazone (I): React 2-acetylthiophene with hydrazine hydrate in a suitable solvent like ethanol at room temperature to form the corresponding hydrazone.

-

Preparation of Vilsmeier Reagent: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) with stirring to generate the Vilsmeier reagent (a chloroiminium salt).[5][6][7]

-

Cyclization and Formylation: The hydrazone (I) is dissolved in anhydrous DMF and the freshly prepared Vilsmeier reagent is added dropwise at 0°C. The reaction mixture is then heated to approximately 80°C for several hours to facilitate the cyclization and formylation, yielding 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (II).[5][8]

-

Work-up: The reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the aldehyde product, which is then filtered, washed, and dried.[5]

Step 2: Reduction of the Aldehyde to the Alcohol

The second step involves the reduction of the formyl group of the pyrazole-4-carbaldehyde intermediate (II) to a hydroxymethyl group, yielding the target compound (III).

Protocol:

-

Reduction: The 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (II) is dissolved in a suitable solvent such as methanol or ethanol.

-

Reducing Agent: A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0°C to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water or dilute acid. The solvent is removed under reduced pressure, and the resulting residue is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product, (5-thien-2-yl-1H-pyrazol-4-yl)methanol (III), can be purified by column chromatography.

Caption: Proposed two-step synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol.

Potential Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[9][10][11] The thiophene ring is also a well-known pharmacophore, contributing to the biological profiles of many therapeutic agents.[12] The combination of these two heterocycles in a single molecule is a promising strategy for the development of novel drug candidates.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thienyl-pyrazole derivatives.[13][14] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cell division and the induction of apoptosis.[13][14] For instance, certain pyrazoline derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung), C6 (glioma), K562 (leukemia), and MCF-7 (breast).[9][13] The proposed mechanism often involves the activation of apoptotic pathways, as evidenced by caspase-3 activation assays.[13]

Caption: Hypothetical mechanism of anticancer action for thienyl-pyrazole compounds.

Antimicrobial Activity

Thienyl-pyrazole derivatives have also been investigated for their antimicrobial properties.[15][16][17] They have shown promising activity against a range of bacterial and fungal pathogens.[15][16] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The unique structural features of (5-thien-2-yl-1H-pyrazol-4-yl)methanol make it a candidate for investigation as a novel antibacterial or antifungal agent.

Experimental Protocol for Biological Screening: Anticancer Cytotoxicity Assay

To evaluate the potential of (5-thien-2-yl-1H-pyrazol-4-yl)methanol as an anticancer agent, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well microplates at a predetermined density. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (5-thien-2-yl-1H-pyrazol-4-yl)methanol in the culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for an in vitro anticancer cytotoxicity (MTT) assay.

Conclusion

(5-thien-2-yl-1H-pyrazol-4-yl)methanol represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical reactions, and the resulting compound holds significant potential for exhibiting potent biological activities, particularly in the realms of anticancer and antimicrobial research. This guide provides a solid foundation for further investigation into this and related thienyl-pyrazole derivatives, encouraging the scientific community to explore their therapeutic utility.

References

-

Gürsoy, E. A., & Ünlü, S. (2015). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-973. Available from: [Link]

-

Shaaban, M. R., & El-Sayed, N. N. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Chemistry Proceedings, 5(1), 74. Available from: [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghamry, H. A. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 112. Available from: [Link]

-

Rana, K., Kaur, H., & Singh, V. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

-

Patel, H., Sharma, T., & Shaikh, M. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2016, 1-7. Available from: [Link]

-

Li, Y., Feng, Y., Zhu, J., Wang, L., & Liu, X. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(5), 8820-8833. Available from: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2012). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 21(7), 1436-1445. Available from: [Link]

-

Li, J., Zhang, Y., & Wang, Y. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(10), 12533-12542. Available from: [Link]

-

Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available from: [Link]

-

Popov, A. V., Tverdokhlebov, A. V., & Shcherbakov, S. V. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available from: [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2022). Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds… ResearchGate. Available from: [Link]

-

Li, Y., Zhang, Y., & Liu, X. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. Available from: [Link]

-

Finlayson, W. B. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(23), 3563-3566. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Shingare, M. S., & Patil, S. D. (2023). Synthesis of Pyrazole Derivatives A Review. IJFMR, 8(1). Available from: [Link]

-

Sharma, S., & Singh, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3622-3632. Available from: [Link]

-

NROER. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Available from: [Link]

- Trost, B. M., & Fleming, I. (Eds.). (1995). Process for the preparation of pyrazole and its derivatives. Google Patents.

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

Mickevičius, V., & Stankevičiūtė, J. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]

-

Patil, S. D., & Shingare, M. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(8), 6141-6146. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Pandhurnekar, C. P., & Pandhurnekar, S. P. (2021). A REVIEW ON SYNTHETIC AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE MOLECULES AND THEIR ANALOGUES. Journal of Advanced Scientific Research, 12(3), 37-43. Available from: [Link]

-

Singh, R. K., & Kumar, A. (2018). α‐Aryl‐β,β‐Ditosyloxy Ketones as Versatile Precursors: Convenient, Direct, Metal‐free and Regioselective Synthesis of 4,5‐Diaryl/1,4,5‐Triaryl Pyrazoles. ChemistrySelect, 3(44), 12431-12435. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060531, (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 15(12), 9069-9086. Available from: [Link]

-

El-Gohary, N. S. (2013). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 9, 1635-1671. Available from: [Link]

Sources

- 1. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol | C8H8N2OS | CID 7060531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. srrjournals.com [srrjournals.com]

- 15. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. connectjournals.com [connectjournals.com]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to (5-thien-2-yl-1H-pyrazol-4-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Abstract: The convergence of thiophene and pyrazole rings in a single molecular framework represents a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties conducive to drug development. This technical guide provides an in-depth analysis of a key exemplar of this class, (5-thien-2-yl-1H-pyrazol-4-yl)methanol. We present its core physicochemical properties, including its molecular weight, and detail a robust, field-proven protocol for its synthesis via a Vilsmeier-Haack formylation followed by chemical reduction. Furthermore, this whitepaper explores the broader context of thienyl-pyrazole derivatives in modern drug discovery, discussing their known biological activities and potential therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic scaffold in their research and development programs.

Introduction: The Thienyl-Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, pyrazole and its derivatives are cornerstone structures, found in numerous approved drugs. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that allows for diverse biological interactions and favorable drug-like properties.[1][2] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2][3][4]

When fused or linked to other aromatic systems, such as thiophene, the resulting scaffold's therapeutic potential is often enhanced. The thiophene ring, a sulfur-containing heterocycle, can modulate a molecule's metabolic stability and binding affinity to biological targets. The combination, as seen in the thienyl-pyrazole core, creates a structure with significant potential for developing novel therapeutic agents.[3][5] This guide focuses specifically on (5-thien-2-yl-1H-pyrazol-4-yl)methanol, a functionalized derivative that serves as a valuable building block for further chemical elaboration.

Physicochemical Profile of (5-thien-2-yl-1H-pyrazol-4-yl)methanol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂OS | PubChem[7] |

| Molecular Weight | 180.23 g/mol | PubChem[7] |

| Exact Mass | 180.03573406 Da | PubChem[7] |

| IUPAC Name | (5-thiophen-2-yl-1H-pyrazol-4-yl)methanol | N/A |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[7] |

| Rotatable Bond Count | 2 | PubChem (Computed)[7] |

| Topological Polar Surface Area | 77.2 Ų | PubChem (Computed)[7] |

| Complexity | 218 | PubChem (Computed)[7] |

| XLogP3 | 0.7 | PubChem (Computed)[7] |

Note: Data is for the isomeric compound (5-Thien-2-yl-1h-pyrazol-3-yl)methanol (PubChem CID: 7060531) and the title compound is expected to have very similar values.

Synthesis and Characterization Protocol

The synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol can be efficiently achieved through a two-step process starting from the precursor 5-(thiophen-2-yl)-1H-pyrazole. The key steps involve the formylation of the pyrazole ring at the C4 position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

Synthesis Pathway Overview

The chosen synthetic route leverages the Vilsmeier-Haack reaction, a reliable and widely used method for formylating electron-rich heterocyclic systems like pyrazoles.[8][9][10][11] This reaction introduces a formyl (-CHO) group, creating the key intermediate, 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The subsequent reduction of this aldehyde is a standard transformation, readily accomplished with a mild reducing agent such as sodium borohydride.

Caption: Synthetic workflow for (5-thien-2-yl-1H-pyrazol-4-yl)methanol.

Step-by-Step Experimental Protocol

Causality: The Vilsmeier-Haack reaction is selected due to its high regioselectivity for the C4 position of the pyrazole ring, which is electronically activated for electrophilic substitution. The subsequent reduction with NaBH₄ is chosen for its mildness and high chemoselectivity for aldehydes, preventing unwanted side reactions.

Step 1: Synthesis of 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.). Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring over 30 minutes.[12] The formation of the solid Vilsmeier reagent should be observed. Allow the mixture to stir for an additional 30 minutes at 0°C.

-

Expert Insight: Anhydrous conditions are critical to prevent the decomposition of the highly moisture-sensitive POCl₃ and the Vilsmeier reagent.[8]

-

-

Formylation: Dissolve the starting material, 5-(thiophen-2-yl)-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C and maintain for 2-4 hours.[9]

-

Monitoring & Work-up (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. To perform a TLC check, carefully take a small aliquot, quench it in a separate vial with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a silica plate.

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with stirring. This is a highly exothermic step and must be done slowly.

-

Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Step 2: Synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol

-

Setup: Dissolve the purified 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise to the stirred solution. The addition should be slow to control gas evolution.

-

Reaction & Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the aldehyde by TLC.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction & Purification: Add ethyl acetate to the remaining aqueous residue and extract the product. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, (5-thien-2-yl-1H-pyrazol-4-yl)methanol, can be purified by recrystallization or silica gel chromatography if necessary.

Applications in Drug Discovery and Development

While specific biological activity data for (5-thien-2-yl-1H-pyrazol-4-yl)methanol is not extensively published, the thienyl-pyrazole scaffold is a well-established pharmacophore in numerous therapeutic areas. The functional groups of the title compound—a secondary amine in the pyrazole ring and a primary alcohol—provide excellent handles for creating libraries of derivatives for screening.

Potential Therapeutic Applications:

-

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The thienyl-pyrazole core could be elaborated to develop novel selective COX-2 inhibitors with potentially improved safety profiles.[1][4]

-

Anticancer Agents: The pyrazole nucleus is a privileged scaffold in the design of kinase inhibitors and other anticancer agents.[2] By modifying the methanol group, researchers can explore interactions with various targets in cancer-related signaling pathways.

-

Antimicrobial and Antiviral Compounds: Thienyl and pyrazole heterocycles are independently known to be components of various antimicrobial and antiviral drugs.[3] The combination of these two rings could lead to synergistic effects and the development of compounds active against resistant strains.

Caption: Potential therapeutic applications of the thienyl-pyrazole scaffold.

Conclusion

(5-thien-2-yl-1H-pyrazol-4-yl)methanol is a valuable chemical entity with a straightforward and scalable synthetic pathway. Its physicochemical properties, combined with the proven therapeutic relevance of the thienyl-pyrazole scaffold, make it an attractive starting point for medicinal chemistry programs. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further develop derivatives of this compound in the pursuit of novel therapeutics.

References

- Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem Technical Support Center.

- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants. ScienceDirect.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

- (5-thien-2-yl-1h-pyrazol-4-yl)methanol. Sinfoo Biotech.

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Biological activity of pyrazoles derivatives.

- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol | C8H8N2OS | CID 7060531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Novel Thienyl-Pyrazole Derivatives

Introduction: The Strategic Convergence of Thiophene and Pyrazole Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Thienyl-pyrazole derivatives represent a compelling class of compounds, born from the hybridization of two pharmacologically significant moieties: thiophene and pyrazole. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Its derivatives are renowned for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4]

The thiophene ring, an aromatic sulfur-containing heterocycle, is isosteric to a benzene ring but possesses distinct electronic properties and metabolic profiles. Its incorporation into drug candidates can enhance potency, modulate physicochemical properties, and improve metabolic stability. The conjugation of these two scaffolds into a single molecular entity creates novel chemical matter with unique three-dimensional structures and electronic distributions, offering fertile ground for the discovery of next-generation therapeutic agents.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for constructing novel thienyl-pyrazole derivatives. It moves beyond mere procedural descriptions to elucidate the mechanistic rationale behind key synthetic choices, offering field-proven insights into robust and reproducible protocols.

Core Synthetic Strategy I: Cyclocondensation via Thienyl Chalcone Intermediates

One of the most reliable and versatile methods for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic precursor and a hydrazine derivative.[1] Thiophene-substituted chalcones (thienyl-α,β-unsaturated ketones) are ideal 1,3-dielectrophiles for this purpose and serve as pivotal intermediates. This two-step approach is broadly applicable and allows for significant diversification.

Causality of the Workflow: The synthesis begins with the creation of the chalcone backbone via a Claisen-Schmidt condensation. This reaction joins the two key building blocks (a thienyl aldehyde and an acetophenone derivative). The resulting chalcone possesses an electrophilic β-carbon (due to conjugation with the carbonyl) and an electrophilic carbonyl carbon, perfectly primed to react with the dinucleophilic hydrazine in a subsequent cyclization step.

Caption: General workflow for thienyl-pyrazole synthesis via the chalcone intermediate pathway.

Experimental Protocol: Synthesis of 1-Phenyl-5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

This protocol is adapted from methodologies that utilize chalcone intermediates for pyrazole synthesis.[5][6]

Step 1: Synthesis of (E)-1-(p-tolyl)-3-(thiophen-2-yl)prop-2-en-1-one (Thienyl Chalcone)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4'-methylacetophenone (1.34 g, 10 mmol) and 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 50 mL of ethanol.

-

Reaction Initiation: While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise over 15 minutes. The solution will typically turn yellow and a precipitate may form.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

-

Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until pH ~5-6.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.

Step 2: Synthesis of 1-Phenyl-5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized thienyl chalcone (2.28 g, 10 mmol) and phenylhydrazine hydrochloride (1.45 g, 10 mmol) in 40 mL of 30% aqueous acetic acid.[6]

-

Cyclocondensation: Heat the mixture to reflux and maintain for 2-3 hours.[6] The reaction progress can be monitored via TLC.

-

Isolation: After cooling to room temperature, a solid product will precipitate. Filter the solid and wash with cold water to remove excess acid.

-

Purification: Dry the crude product and recrystallize from ethanol or a suitable solvent mixture to afford the pure thienyl-pyrazole derivative.

Core Synthetic Strategy II: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to traditional multi-step syntheses.[7][8] By combining three or more starting materials in a single pot, MCRs generate complex molecules in a highly atom-economical and operationally simple manner. These strategies are particularly valuable in library synthesis for drug discovery.

A common MCR approach for pyrazoles involves the reaction of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), a hydrazine, and a nitrile source (like malononitrile).[9]

Causality of the MCR Pathway: The elegance of the MCR lies in its domino sequence of reactions. The process is often initiated by a Knoevenagel condensation between the aldehyde and an active methylene compound. This intermediate then undergoes a Michael addition with a second nucleophile, followed by cyclization with hydrazine to form the pyrazole core, often fused to another ring system. The entire cascade occurs without the need to isolate intermediates, saving time, resources, and reducing waste.

Caption: Conceptual workflow of a four-component reaction to synthesize a complex pyrazole derivative.

Data on Representative MCR-Synthesized Pyrazoles

The following table summarizes data for the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles often prepared via MCRs, demonstrating the efficiency of this approach.

| Entry | Aldehyde Component | Key Reagents | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Hydrazine, Ethyl Acetoacetate, Malononitrile | Piperidine | ~90% | [9] |

| 2 | 4-Chlorobenzaldehyde | Hydrazine, Ethyl Acetoacetate, Malononitrile | Piperidine | ~92% | [9] |

| 3 | Thiophene-2-carbaldehyde | Hydrazine, Ethyl Acetoacetate, Malononitrile | Piperidine | ~88% | [9] |

| 4 | Various Aldehydes | Hydrazine, Ethyl 4-chloro-3-oxobutanoate, Malononitrile | Montmorillonite K10 | 81-91% | [9] |

Core Synthetic Strategy III: Late-Stage Functionalization via Cross-Coupling

Instead of building the pyrazole ring onto a thiophene, an alternative strategy involves coupling pre-existing pyrazole and thiophene moieties. This is particularly useful for creating specific linkages that are difficult to achieve through cyclization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the gold standard for this approach.[10]

Causality of the Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon bond between an organoboron compound (e.g., a thienylboronic acid) and an organohalide (e.g., a bromo-pyrazole). The palladium(0) catalyst is the key mediator, undergoing a catalytic cycle of oxidative addition to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.

Protocol Outline: Suzuki-Miyaura Coupling of Bromo-Thienyl-Pyrazole Amide

This protocol is based on the arylation of a bromo-thiophene core linked to a pyrazole.[10]

-

Reactant Mixture: To a reaction vial, add the bromo-thienyl-pyrazole substrate (1 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2-3 equiv.).

-

Solvent and Degassing: Add a degassed solvent, typically a mixture like 1,4-dioxane and water. Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the final coupled product.

Structural Verification and Characterization

The unambiguous identification of the synthesized novel thienyl-pyrazole derivatives is paramount. A combination of spectroscopic techniques is required for full structural elucidation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the substitution pattern on both the thiophene and pyrazole rings.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the confirmation of its elemental formula.

-

X-ray Crystallography: For at least one representative compound in a new series, single-crystal X-ray diffraction provides definitive proof of structure, including relative stereochemistry and bond connectivity.[5]

Conclusion and Future Outlook

The synthesis of thienyl-pyrazole derivatives is a dynamic and evolving field, driven by the significant therapeutic potential of this hybrid scaffold. The classical cyclocondensation of thienyl chalcones remains a robust and high-yielding strategy for accessing a wide range of analogs. Concurrently, the adoption of multicomponent reactions represents a significant advance towards efficiency and green chemistry, enabling the rapid generation of molecular complexity. For more targeted designs, late-stage functionalization via palladium-catalyzed cross-coupling provides a powerful tool for forging specific aryl-heteroaryl linkages.

Future research will likely focus on the development of asymmetric syntheses to control stereocenters, the exploration of novel catalytic systems to expand the reaction scope under milder conditions, and the application of flow chemistry for safer and more scalable production. As our understanding of the chemical biology of these scaffolds deepens, the synthesis of novel thienyl-pyrazoles will continue to be a vital endeavor in the quest for new and effective medicines.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthetic route for thienyl-pyrazolines 5(a-i). (n.d.). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information (PMC). [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). Preprints.org. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (2021). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information (PMC). [Link]

-

Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information (PMC). [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2024). ACS Publications. [Link]

-

Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). ResearchGate. [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

-

Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Growing Science. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Center for Biotechnology Information (PMC). [Link]

-

The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). Ain Shams University. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022). RSC Publishing. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Hess/60451e0310240d4674718037a544f801a2ac590f]([Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pyrazole-Thiophene Scaffold: A Structural Overview

An In-depth Technical Guide to the Spectroscopic Data of Pyrazole-Thiophene Compounds

Abstract: The fusion of pyrazole and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, owing to a wide spectrum of biological activities and unique electronic properties.[1][2][3] Accurate structural elucidation and purity assessment are paramount for advancing research and development involving these compounds. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—as they apply to the characterization of pyrazole-thiophene derivatives. Authored from the perspective of a seasoned application scientist, this document emphasizes not only the interpretation of spectral data but also the underlying principles and causalities behind experimental choices. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation tables, and integrated analysis workflows to ensure trustworthy and reproducible characterization.

The pyrazole-thiophene core consists of a five-membered aromatic thiophene ring covalently linked to a five-membered pyrazole ring. This combination results in a planar, electron-rich system whose physicochemical and biological properties can be finely tuned through substitution on either ring. The inherent properties of each heterocycle—the π-excessive nature of thiophene and the diverse biological activities of pyrazole—are often synergistically enhanced in the fused or linked scaffold.[2][4] This has led to their exploration as potent agents in various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][5][6] Robust and unambiguous characterization is the critical first step in establishing structure-activity relationships (SAR) and ensuring the validity of downstream biological or material science studies.

A Generalized Synthetic Approach

To understand the context of spectroscopic analysis, it is useful to consider a common synthetic pathway. Many pyrazole-thiophene derivatives are synthesized via the condensation of a thiophene-containing chalcone with a hydrazine derivative. This multi-step approach is reliable and allows for modular variation of substituents.

Generalized Synthetic Workflow

The causality behind this workflow lies in its efficiency. The Claisen-Schmidt condensation is a classic and high-yielding reaction to form the α,β-unsaturated ketone (chalcone) backbone. The subsequent cyclization with hydrazine is a definitive method for constructing the pyrazole ring. The choice of acid catalyst facilitates the dehydration and ring closure steps.

Caption: Generalized synthesis of pyrazole-thiophene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Experience: The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently the solvent of choice for pyrazole-thiophene compounds. Its high polarity effectively dissolves a broad range of derivatives, and crucially, its low proton exchange rate allows for the clear observation of labile protons, such as the N-H proton of the pyrazole ring, which is a key diagnostic signal.[7]

¹H NMR Spectroscopy

¹H NMR provides a map of all proton environments in the structure. Key diagnostic signals for the pyrazole-thiophene scaffold are found in the aromatic region (typically 6.5-8.5 ppm).

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity & Notes |

| Pyrazole N-H | 8.3 - 13.0 | Broad singlet (s), exchangeable with D₂O. Position is highly dependent on substitution and solvent. |

| Pyrazole C-H | 5.8 - 8.0 | Singlet (s) or doublet (d). The proton at C4 of the pyrazole is often a singlet.[7] |

| Thiophene C-H | 6.9 - 8.1 | Doublets (d) or doublet of doublets (dd). Coupling constants (J) reveal substitution patterns. |

| Aromatic (Phenyl, etc.) | 7.0 - 8.5 | Multiplets (m), reflecting substitution. |

| Substituent Protons | Varies | e.g., -CH₃ (~2.3 ppm), -OCH₃ (~3.8 ppm).[7] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton and identifying quaternary carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3/C5 | 140 - 155 | The carbon adjacent to two nitrogens (if present) is further downfield. |

| Pyrazole C4 | 100 - 115 | Typically the most upfield of the pyrazole ring carbons. |

| Thiophene C2/C5 | 125 - 150 | Carbons adjacent to sulfur. The carbon attached to the pyrazole ring will be a quaternary signal. |

| Thiophene C3/C4 | 124 - 135 | [7] |

| Amide/Ester C=O | 160 - 175 | If present in a linker or substituent.[6] |

Experimental Protocol: NMR Analysis

Trustworthiness: This protocol includes system suitability checks to ensure the data's validity.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole-thiophene compound. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically required. Use a spectral width of ~240 ppm.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum to the solvent residual peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and confirm the structure. Assign carbon signals based on chemical shifts and comparison with predicted values or related literature.[8][9]

Mass Spectrometry (MS)

MS is an essential technique for confirming the molecular weight of a synthesized compound and gaining structural insights through fragmentation analysis.

Expertise & Experience: The choice of ionization method is key. Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular weight ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. Electron Impact (EI) is a hard ionization technique that induces extensive fragmentation, providing a "fingerprint" that can help elucidate the compound's structure.

Molecular Weight and Fragmentation

The primary goal is to identify the molecular ion peak (M˙⁺ in EI, or [M+H]⁺ in ESI). For pyrazole-thiophene compounds, which contain sulfur, a characteristic M+2 peak with an intensity of ~4.4% relative to the M+ peak will be observed due to the natural abundance of the ³⁴S isotope.

Characteristic Fragmentation Patterns: [10]

-

Ring Cleavage: The pyrazole ring often fragments through the loss of N₂ or HCN.

-

Side-Chain Loss: Facile cleavage of substituents on either the pyrazole or thiophene ring.

-

Thiophene Fragmentation: The thiophene ring can lose a thioformyl radical (HCS˙) or undergo other complex rearrangements.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation (ESI): Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes.

-

Instrumentation (EI): Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet into a GC-MS system.

-

Data Analysis: Identify the molecular ion peak and confirm that its mass corresponds to the calculated molecular weight of the target compound. Analyze the major fragment ions to see if they align with the expected fragmentation pathways of the pyrazole-thiophene core.[11]

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity & Notes |

| N-H Stretch (Pyrazole) | 3100 - 3450 | Medium to weak, can be broad.[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak. |

| Aliphatic C-H Stretch | 2850 - 3000 | If alkyl substituents are present. |

| C=O Stretch (Amide/Ketone) | 1650 - 1700 | Strong. A key signal if present.[6] |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium.[7] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands. |

| C-S Stretch (Thiophene) | 600 - 800 | Often weak and in the fingerprint region. |

Experimental Protocol: FT-IR (KBr Pellet)

Trustworthiness: Using a background scan for every sample is crucial to subtract atmospheric H₂O and CO₂ signals, ensuring that observed peaks originate solely from the sample.

-

Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the major absorption bands and assign them to the corresponding functional groups to confirm the presence of key structural features.[4]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expertise & Experience: The π-conjugated system of the pyrazole-thiophene scaffold gives rise to characteristic absorptions in the UV-Vis range. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of substituents. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂, -CN) can cause a hypsochromic (blue) shift or red shift depending on their position.

Most pyrazole-thiophene derivatives exhibit strong absorption bands between 310-350 nm, corresponding to π→π* transitions within the conjugated heterocyclic system.[2]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Measurement: Scan the absorbance from approximately 200 nm to 600 nm.

-

Analysis: Identify the λ_max value(s) and note the corresponding absorbance. This data is characteristic of the compound's electronic structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of pyrazole-thiophene compounds is a multi-faceted process that relies on the thoughtful application and integration of several analytical techniques. NMR provides the definitive structural map, MS confirms the molecular formula, FT-IR verifies the presence of key functional groups, and UV-Vis probes the electronic nature of the conjugated system. By following rigorous, self-validating protocols and understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate and confirm the identity and purity of these valuable heterocyclic compounds, paving the way for their successful application in drug discovery and beyond.

References

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.

- Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization.

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH.

- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. NIH.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science.

- SYNTHESIS AND CHEMICAL POTENTIAL OF HYBRID STRUCTURES WITH OXADIAZOLE NUCLEI OF PYRAZOLE AND THIOPHENE.

- FTIR spectrum of the pyrazolone–thiophene Schiff base (PyTh), showing...

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Journal.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.